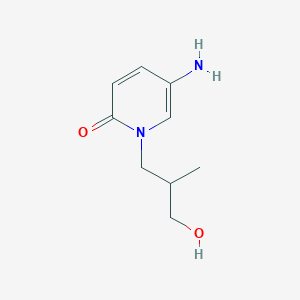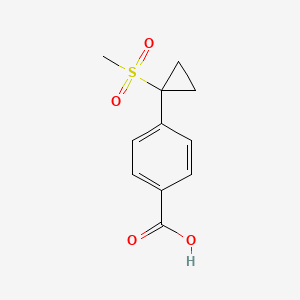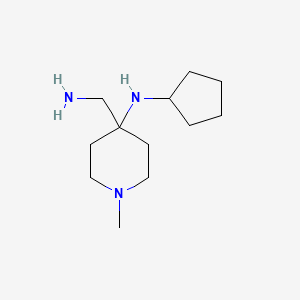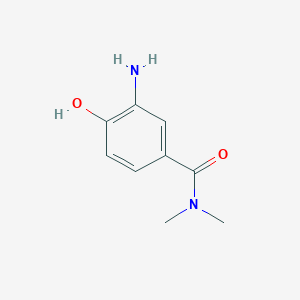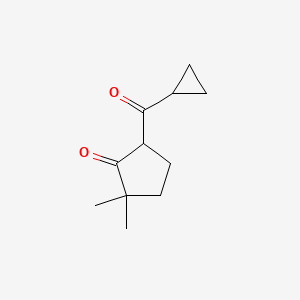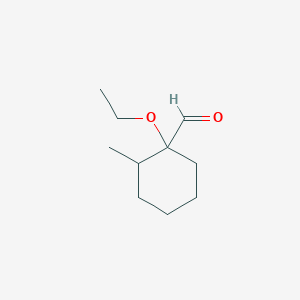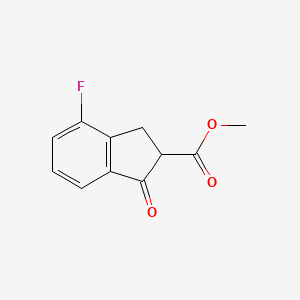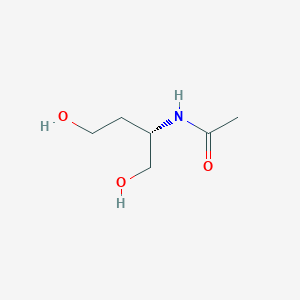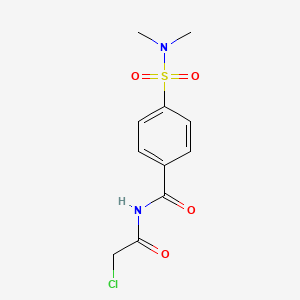
N-(2-chloroacetyl)-4-(dimethylsulfamoyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chloroacetyl)-4-(dimethylsulfamoyl)benzamide: is a synthetic organic compound characterized by the presence of a chloroacetyl group, a dimethylsulfamoyl group, and a benzamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chloroacetyl)-4-(dimethylsulfamoyl)benzamide typically involves the acylation of 4-(dimethylsulfamoyl)aniline with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Solvent: Dichloromethane or another suitable organic solvent.
Temperature: Room temperature to slightly elevated temperatures (20-40°C).
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions: N-(2-chloroacetyl)-4-(dimethylsulfamoyl)benzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloroacetyl group can be targeted by nucleophiles, leading to substitution reactions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, thiols, or alcohols in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Reactions: Products depend on the nucleophile used.
Hydrolysis: Carboxylic acids and amines.
Oxidation and Reduction: Various oxidized or reduced derivatives.
Applications De Recherche Scientifique
Chemistry: N-(2-chloroacetyl)-4-(dimethylsulfamoyl)benzamide is used as an intermediate in the synthesis of more complex organic molecules
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for further research and development.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique functional groups make it valuable in the synthesis of polymers, dyes, and other industrial products.
Mécanisme D'action
The mechanism of action of N-(2-chloroacetyl)-4-(dimethylsulfamoyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The dimethylsulfamoyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparaison Avec Des Composés Similaires
- N-(2-chloroacetyl)benzamide
- N-(2-chloroacetyl)-4-methylbenzamide
- N-(2-chloroacetyl)-4-aminobenzamide
Comparison: N-(2-chloroacetyl)-4-(dimethylsulfamoyl)benzamide is unique due to the presence of the dimethylsulfamoyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s solubility and may influence its reactivity and biological activity compared to similar compounds lacking this functional group.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure allows for diverse chemical reactions and interactions, making it a valuable tool in research and development. Further studies are warranted to fully explore its capabilities and applications.
Propriétés
Formule moléculaire |
C11H13ClN2O4S |
|---|---|
Poids moléculaire |
304.75 g/mol |
Nom IUPAC |
N-(2-chloroacetyl)-4-(dimethylsulfamoyl)benzamide |
InChI |
InChI=1S/C11H13ClN2O4S/c1-14(2)19(17,18)9-5-3-8(4-6-9)11(16)13-10(15)7-12/h3-6H,7H2,1-2H3,(H,13,15,16) |
Clé InChI |
FFFNLEFXSUTKKO-UHFFFAOYSA-N |
SMILES canonique |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Ethylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid](/img/structure/B13069181.png)
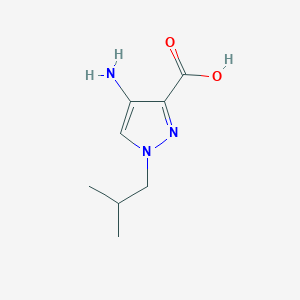
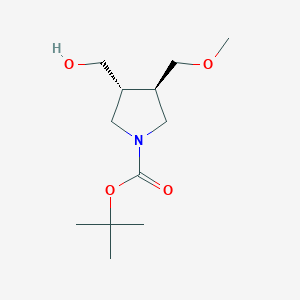

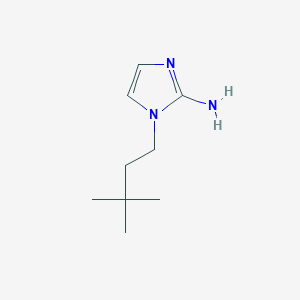
![7-(Trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B13069201.png)
